BP 897

Dopamine D3 Receptor Binding Affinity Receptor Selectivity

BP 897 (CAS 192384-87-5) is the original D3R-selective partial agonist that pioneered clinical development for addiction. With 70-fold selectivity over D2 (Ki 0.92 nM vs 61 nM) and intrinsic activity ~0.6, it uniquely suppresses cue-induced drug-seeking without intrinsic reinforcing properties—unattainable with full agonists or pure antagonists. Essential as a positive control in cocaine, methamphetamine, or nicotine reinstatement paradigms and for benchmarking functional selectivity (biased agonism) at D3 receptors. Only D3 ligand to reach Phase II trials for cocaine addiction, enabling reverse translation. Buy the definitive D3 partial agonist standard—non-interchangeable with PD-128907, SB-277011A, or NGB 2904.

Molecular Formula C26H31N3O2
Molecular Weight 417.5 g/mol
CAS No. 192384-87-5
Cat. No. B1232015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBP 897
CAS192384-87-5
Synonyms2-naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, hydrochloride (1:1)
BP 897
BP-897
Molecular FormulaC26H31N3O2
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30)
InChIKeyMNHDKMDLOJSCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BP 897 CAS 192384-87-5 for Addiction Research | Dopamine D3 Receptor Partial Agonist


BP 897 (CAS 192384-87-5) is a potent and selective dopamine D3 receptor (D3R) partial agonist, also functioning as a weak dopamine D2 receptor (D2R) antagonist [1]. It exhibits a high binding affinity for the D3R (Ki = 0.92 nM) and a 70-fold lower affinity for the D2R (Ki = 61 nM) [2]. As the first D3R-selective ligand to enter clinical development for substance use disorders, BP 897 has been extensively characterized in preclinical models of addiction, demonstrating unique in vivo behavioral pharmacology distinct from both full D3R agonists and antagonists [3].

Why BP 897 Cannot Be Substituted by Other D3 Receptor Ligands in Addiction Studies


BP 897's pharmacological profile as a partial D3R agonist with weak D2R antagonism creates a functional signature that is not interchangeable with full D3R agonists (e.g., PD-128907), pure D3R antagonists (e.g., SB-277011A, NGB 2904), or D2R-preferring ligands [1]. Its partial agonist activity (intrinsic activity ~0.6) allows it to act as a functional antagonist under high dopaminergic tone while preserving basal signaling, a property not shared by silent antagonists [2]. In vivo, BP 897 reduces cocaine-seeking behavior without exhibiting reinforcing properties itself, a therapeutic window that pure D3R antagonists often fail to replicate due to differential effects on motivation and reward processing [3].

Quantitative Differentiation of BP 897 from D3 Receptor Ligands: Binding, Function, and In Vivo Efficacy


BP 897 Exhibits 70-Fold Selectivity for D3 vs. D2 Receptors, Contrasting with Less Selective D3 Ligands

BP 897 demonstrates a high binding affinity at the human dopamine D3 receptor (Ki = 0.92 nM) and a 70-fold lower affinity at the D2 receptor (Ki = 61 nM) [1]. This selectivity profile is substantially greater than that of the comparator nafadotride, which exhibits only ~10-fold D3 over D2 selectivity (D3 Ki = 0.3 nM; D2 Ki = 3 nM) [2]. The broader off-target receptor binding profile of BP 897 includes moderate affinities at α1-adrenergic (Ki = 60 nM), α2-adrenergic (Ki = 83 nM), and 5-HT1A receptors (Ki = 84 nM), while showing negligible binding (Ki > 1 μM) at D1, D4, muscarinic, histamine, and opioid receptors [1].

Dopamine D3 Receptor Binding Affinity Receptor Selectivity

BP 897 Acts as a Partial Agonist at D3 Receptors, Unlike Pure Antagonists SB-277011A and NGB 2904

BP 897 displays partial agonist activity at the human D3 receptor, inhibiting forskolin-stimulated cAMP accumulation with an EC50 of 1 nM and stimulating mitogenesis in NG108-15 cells with a maximum efficacy of 55% [1]. In contrast, SB-277011A and NGB 2904 function as silent antagonists, lacking intrinsic activity in these same functional assays [2]. BP 897's partial agonist profile confers a dual functional capacity: it can act as an agonist under low dopaminergic tone and as an antagonist under high dopaminergic tone, a property not shared by pure antagonists [3].

Functional Activity Partial Agonism cAMP Assay

BP 897 Reduces Cue-Induced Cocaine Seeking Without Reinforcing Effects, a Profile Not Replicated by D3 Antagonists

In the cocaine cue-induced reinstatement model, BP 897 (3 mg/kg, i.p.) produced a 70% inhibition of drug-seeking behavior in rats [1]. However, unlike the D3 antagonists SB-277011A and NGB 2904, which exhibit dose-dependent inhibition across a broader range (SB-277011A: 35%, 65%, and 85% inhibition at 6, 12, and 24 mg/kg, respectively; NGB 2904: 45%, 30%, and 70% inhibition at 0.1, 1.0, and 5.0 mg/kg, respectively), BP 897's effects were significant only at the highest dose tested (3 mg/kg) [1]. Critically, BP 897 does not exhibit reinforcing properties itself in self-administration paradigms, a key differentiator from full D3 agonists like PD-128907 which can maintain self-administration [2].

Addiction Cocaine Reinstatement In Vivo Behavior

BP 897's Attenuation of Methamphetamine-Enhanced Brain Stimulation Reward Involves Non-D3 Mechanisms, Distinct from Pure D3 Antagonists

In rats, BP 897 (0.1-5 mg/kg, i.p.) dose-dependently attenuated methamphetamine-enhanced brain stimulation reward (BSR), an effect also observed with the D3 antagonists SB-277011A (12 mg/kg) and NGB 2904 (0.1-1.0 mg/kg) [1]. However, at a higher dose (10 mg/kg), BP 897 inhibited BSR itself, an effect not observed with SB-277011A or NGB 2904 at any dose tested [1]. The authors concluded that the attenuation of METH-enhanced BSR by BP 897 may involve both D3 and non-D3 receptors, whereas the effects of SB-277011A and NGB 2904 are primarily D3-mediated [1]. This mechanistic distinction is critical for interpreting experimental outcomes and selecting appropriate control compounds.

Methamphetamine Brain Stimulation Reward Mechanism of Action

BP 897 Reached Phase II Clinical Trials for Cocaine Addiction, a Developmental Milestone Unmatched by Other D3 Ligands

BP 897 is the first and, to date, only dopamine D3 receptor-selective ligand to advance into Phase II clinical trials for the treatment of cocaine addiction [1]. This clinical progression was based on its unique preclinical profile, including the reduction of cue-induced drug-seeking behavior without intrinsic reinforcing effects [2]. In contrast, other D3-selective ligands such as SB-277011A, NGB 2904, and nafadotride have remained in preclinical development and have not progressed to human trials [3]. This translational milestone provides a wealth of human pharmacokinetic and safety data that is unavailable for comparator compounds.

Clinical Development Cocaine Use Disorder Phase II Trials

BP 897 Exhibits a Unique In Vivo Electrophysiological Signature in Dopaminergic Neurons

BP 897 inhibits the agonist-induced decrease in firing rate of dopaminergic neurons in the substantia nigra with an EC50 of 1.1 mg/kg (i.v.) [1]. This effect is consistent with its partial agonist/functional antagonist profile at D3 autoreceptors. In contrast, the full D3 agonist PD-128907 potently inhibits dopaminergic neuron firing (ED50 ~0.01 mg/kg), while D3 antagonists like SB-277011A block agonist-induced inhibition without affecting basal firing [2]. BP 897's intermediate effect on dopaminergic neuron activity is consistent with its partial agonist properties and may underlie its ability to modulate dopamine-dependent behaviors without producing profound motor side effects.

Electrophysiology Dopamine Neurons In Vivo Pharmacology

Optimal Research and Discovery Applications for BP 897 Based on Validated Differentiation


Investigating D3 Receptor Partial Agonism as a Therapeutic Strategy for Substance Use Disorders

BP 897 is the tool of choice for studies aiming to evaluate the therapeutic potential of D3 receptor partial agonism in addiction models. Its unique profile—reducing cue-induced drug-seeking without intrinsic reinforcing effects—makes it an essential reference compound for validating novel D3 partial agonists. Use BP 897 as a positive control in cocaine, methamphetamine, or nicotine reinstatement paradigms to benchmark the efficacy and safety of new chemical entities [1].

Differentiating D3-Mediated from Non-D3-Mediated Effects in Behavioral Pharmacology

Given that BP 897's effects in some behavioral models (e.g., methamphetamine-enhanced brain stimulation reward) involve both D3 and non-D3 receptors, it serves as a critical tool for dissecting the relative contribution of D3 versus off-target mechanisms [1]. Include BP 897 alongside selective D3 antagonists (e.g., SB-277011A) and D2 antagonists in experimental designs to delineate receptor-specific contributions to observed phenotypes.

Validating Functional Selectivity and Biased Signaling at Dopamine D3 Receptors

BP 897's partial agonist profile (intrinsic activity ~0.6 in cAMP assays; Emax 55% in mitogenesis) makes it an ideal reference ligand for studying biased agonism and functional selectivity at the D3 receptor [1]. Its ability to differentially activate downstream signaling pathways (cAMP inhibition vs. mitogenesis) provides a benchmark for characterizing the signaling bias of novel D3 ligands [2].

Translational Bridging Studies Leveraging BP 897's Clinical Data

As the only D3-selective ligand to reach Phase II clinical trials for cocaine addiction, BP 897 offers a unique opportunity for reverse translation [1]. Researchers can correlate preclinical findings with available human pharmacokinetic and safety data to improve the predictive validity of animal models and inform the development of next-generation D3-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BP 897

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.